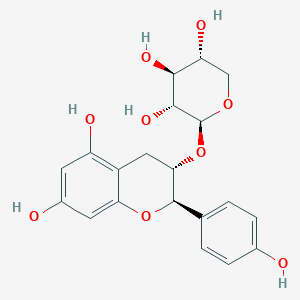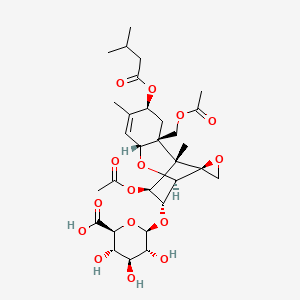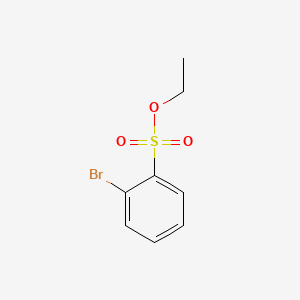
Ethyl 2-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromobenzenesulfonate is an organic compound with the molecular formula C8H9BrO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom in the sulfonic acid group is replaced by an ethyl group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-bromobenzenesulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 2-aminobenzenesulfonate, ethyl 2-thiobenzenesulfonate, and ethyl 2-alkoxybenzenesulfonate.
Electrophilic Aromatic Substitution: Products include ethyl 2-nitrobenzenesulfonate and ethyl 2-sulfonylbenzenesulfonate.
Reduction: Products include ethyl 2-benzenesulfinic acid and ethyl 2-benzenesulfide.
Applications De Recherche Scientifique
Ethyl 2-bromobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 2-bromobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the benzene ring is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group enhances the compound’s solubility in polar solvents and facilitates its interaction with various molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromobenzenesulfonate can be compared with other similar compounds, such as:
Ethyl benzenesulfonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
2-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an ethyl sulfonate group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the bromine atom and the ethyl sulfonate group, which provides a balance of reactivity and solubility, making it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H9BrO3S |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
ethyl 2-bromobenzenesulfonate |
InChI |
InChI=1S/C8H9BrO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
Clé InChI |
QUZFLGXJHUNSEH-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)

![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)

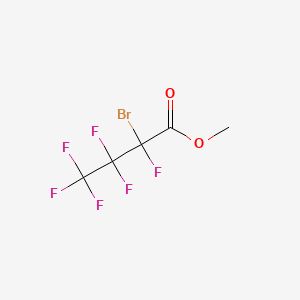

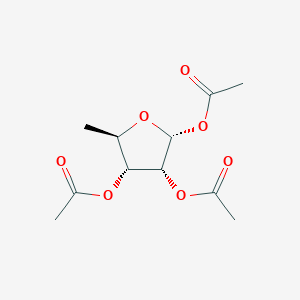
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
